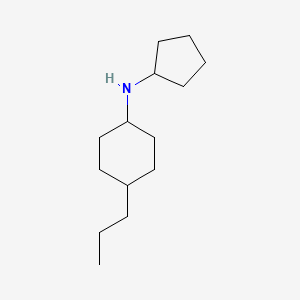
N-cyclopentyl-4-propylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-propylcyclohexan-1-amine is an organic compound with the molecular formula C14H27N It is characterized by a cyclopentyl group attached to a cyclohexane ring, which is further substituted with a propyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-propylcyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentylamine and 4-propylcyclohexanone.
Reductive Amination: The primary method for synthesizing this compound is reductive amination. Cyclopentylamine reacts with 4-propylcyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Applications De Recherche Scientifique
N-cyclopentyl-4-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopentyl and propyl groups may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopentyl-4-methylcyclohexan-1-amine: Similar structure but with a methyl group instead of a propyl group.
N-cyclopentyl-4-ethylcyclohexan-1-amine: Similar structure but with an ethyl group instead of a propyl group.
N-cyclopentyl-4-butylcyclohexan-1-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-cyclopentyl-4-propylcyclohexan-1-amine is unique due to the specific combination of cyclopentyl, propyl, and amine groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H27N |
|---|---|
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
N-cyclopentyl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C14H27N/c1-2-5-12-8-10-14(11-9-12)15-13-6-3-4-7-13/h12-15H,2-11H2,1H3 |
Clé InChI |
CJAFZLOXJLDFGF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13237535.png)
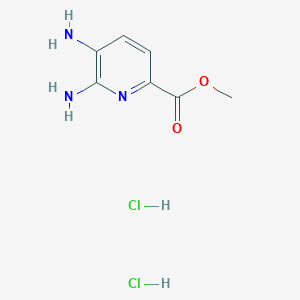
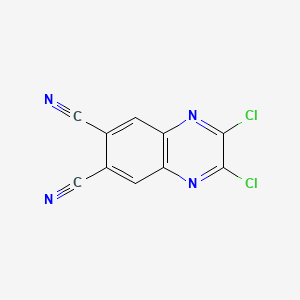
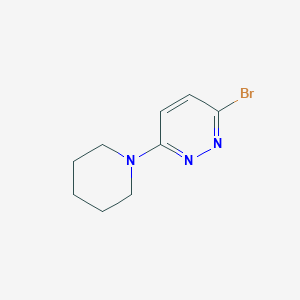
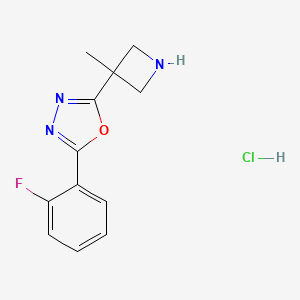
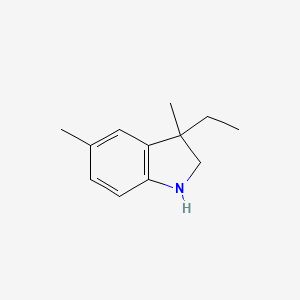
![8-Oxaspiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13237576.png)
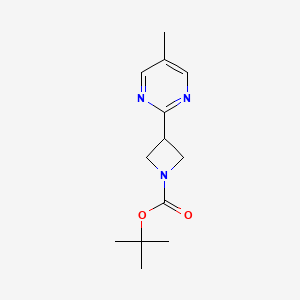
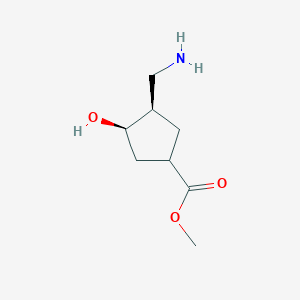
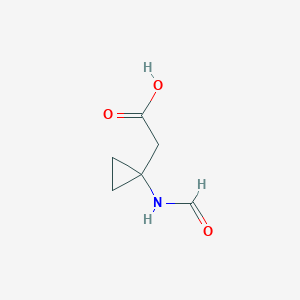
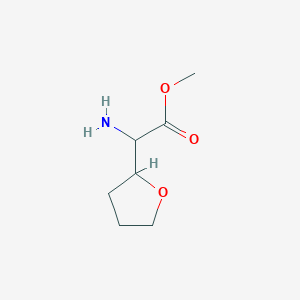
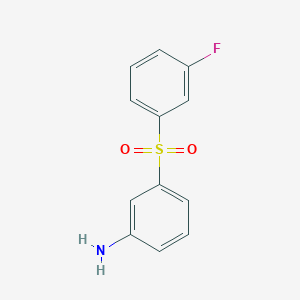
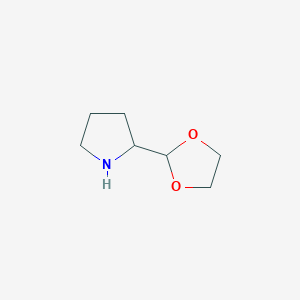
![N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13237631.png)
